Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride
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Overview
Description
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[331]nonane-1-carboxylate hydrochloride is a complex organic compound belonging to the bicyclo[331]nonane family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . These reactions result in the formation of 6- and 6,8-substituted derivatives of the target compound. The stereochemistry of these reactions is crucial, and various methods have been developed to control the stereochemical outcome .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitroxyl radicals (e.g., 9-azabicyclo[3.3.1]nonane N-oxyl) and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield carbonyl compounds, while substitution reactions produce various substituted derivatives.
Scientific Research Applications
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride has several scientific research applications:
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate: A closely related compound with similar structural features and reactivity.
9-Azabicyclo[3.3.1]nonane N-oxyl: Another compound in the same family, known for its use as a catalyst in oxidation reactions.
Uniqueness
Ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate hydrochloride stands out due to its specific functional groups and stereochemistry, which confer unique reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activity make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C19H26ClNO3 |
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Molecular Weight |
351.9 g/mol |
IUPAC Name |
ethyl 3-benzyl-5-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C19H25NO3.ClH/c1-3-23-17(22)19-11-7-10-18(2,16(19)21)13-20(14-19)12-15-8-5-4-6-9-15;/h4-6,8-9H,3,7,10-14H2,1-2H3;1H |
InChI Key |
KTIFVQAMQGQTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCC(C1=O)(CN(C2)CC3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
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